molecular formula C17H25N3O B3216159 N-((1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine CAS No. 1171009-59-8

N-((1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

Cat. No. B3216159
CAS RN: 1171009-59-8
M. Wt: 287.4 g/mol
InChI Key: NGLGRJFFNQIYPS-UHFFFAOYSA-N
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Description

N-((1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, commonly known as IMPPE, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. IMPPE is a member of the phenethylamine class of compounds and is structurally related to other psychoactive substances such as amphetamines and phenylethylamines.

Mechanism of Action

The mechanism of action of IMPPE is not fully understood, but it is believed to act primarily as a serotonin and dopamine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to altered mood and behavior. IMPPE has also been shown to bind to other receptors, including alpha-adrenergic and histamine receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
IMPPE has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to altered mood and behavior. It has also been shown to increase heart rate and blood pressure, which may be related to its alpha-adrenergic receptor binding activity. Additionally, IMPPE has been shown to have analgesic effects, suggesting that it may have potential applications in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of IMPPE is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the function of these receptors in the brain. However, one limitation of IMPPE is its potential for abuse and addiction, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on IMPPE. One area of interest is its potential applications in the treatment of psychiatric disorders such as depression and anxiety. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects in these conditions. Additionally, there is interest in developing new derivatives of IMPPE with improved potency and selectivity for specific receptors, which may lead to the development of new drugs for a range of conditions.

Scientific Research Applications

IMPPE has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including binding to serotonin and dopamine receptors, and inhibiting the reuptake of these neurotransmitters. This suggests that IMPPE may have potential applications in the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-13(2)20-12-16(14(3)19-20)11-18-9-8-15-6-5-7-17(10-15)21-4/h5-7,10,12-13,18H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLGRJFFNQIYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCCC2=CC(=CC=C2)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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